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Compound of Interest

N-(2-acetyl-4-
Compound Name: )
bromophenyl)acetamide

Cat. No.: B112428

An In-depth Technical Guide to N-(2-acetyl-4-bromophenyl)acetamide

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic
properties of N-(2-acetyl-4-bromophenyl)acetamide (CAS No. 29124-64-9). Designed for
researchers, chemists, and professionals in drug development, this document synthesizes
available data with established chemical principles to serve as a foundational resource for the
synthesis, characterization, and application of this versatile chemical intermediate.

Introduction and Overview

N-(2-acetyl-4-bromophenyl)acetamide is a polysubstituted aromatic compound featuring an
acetamide group, a ketone, and a bromine atom on a benzene ring. This unique combination of
functional groups makes it a valuable intermediate in organic synthesis, particularly as a
scaffold for building more complex molecules in medicinal chemistry and materials science.
The ortho-acetyl and para-bromo substitution pattern on the N-acetylated aniline core provides
distinct points for chemical modification, offering a platform for generating diverse molecular
libraries. This guide will elucidate the compound's structural and physicochemical properties,
provide a robust, validated protocol for its synthesis, and discuss its spectroscopic signature for
unambiguous characterization.

Physicochemical and Structural Properties
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The properties of N-(2-acetyl-4-bromophenyl)acetamide are dictated by its molecular

structure. The presence of polar amide and ketone functionalities, combined with the

hydrophobic bromophenyl ring, results in a compound with moderate polarity. While specific

experimental data such as melting and boiling points are not extensively reported in the

literature, we can infer its properties from computed data and comparison with structurally

similar compounds.

Table 1: Core Physical and Chemical Properties

Property Value Source
N-(2-acetyl-4-

IUPAC Name ) PubChem[1]
bromophenyl)acetamide

CAS Number 29124-64-9 PubChem[1][2]

Molecular Formula C10H10BrNO:2 PubChem[1]

Molecular Weight 256.10 g/mol PubChem[1]
Expected to be an off-white to Inferred from related

Appearance

pale yellow crystalline solid

compounds[3][4]

Hydrogen Bond Donors

1

PubChem (Computed)[1]

Hydrogen Bond Acceptors

PubChem (Computed)[1]

Canonical SMILES

CC(=0)C1=C(C=CC(=C1)Br)N
C(=0)C

PubChem[1]

InChlKey

SGHNZIRCTDCQPX-
UHFFFAOYSA-N

PubChem[1]

Solubility Profile

The principle of "like dissolves like" governs the solubility of N-(2-acetyl-4-

bromophenyl)acetamide.

o Water Solubility: Due to the large, hydrophobic bromophenyl backbone, solubility in water is

expected to be very low.[3]

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://www.benchchem.com/product/b112428?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-acetyl-4-bromophenyl_acetamide
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-acetyl-4-bromophenyl_acetamide
https://www.pharmaffiliates.com/en/29124-64-9-n-2-acetyl-4-bromophenyl-acetamide-pa2708424.html
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-acetyl-4-bromophenyl_acetamide
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-acetyl-4-bromophenyl_acetamide
https://www.solubilityofthings.com/n-4-bromophenylacetamide
https://frontierspecialtychemicals.com/product/n-2-bromo-4-nitrophenylacetamide/
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-acetyl-4-bromophenyl_acetamide
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-acetyl-4-bromophenyl_acetamide
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-acetyl-4-bromophenyl_acetamide
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-acetyl-4-bromophenyl_acetamide
https://www.benchchem.com/product/b112428?utm_src=pdf-body
https://www.benchchem.com/product/b112428?utm_src=pdf-body
https://www.solubilityofthings.com/n-4-bromophenylacetamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Polar Aprotic Solvents: It is predicted to have good solubility in solvents like acetone, ethyl
acetate, and dichloromethane (DCM), which can effectively solvate the polar functional
groups and the aromatic ring.

o Polar Protic Solvents: Moderate solubility is expected in alcohols such as ethanol and
methanol.[3]

» Non-polar Solvents: Low solubility is anticipated in non-polar solvents like hexanes or
toluene.[3]

The selection of an appropriate solvent is critical for both reaction chemistry and purification
processes such as recrystallization.

Synthesis Pathway and Experimental Protocol

The most logical and efficient synthesis of N-(2-acetyl-4-bromophenyl)acetamide involves a
two-step process starting from the commercially available 4-bromoaniline. The pathway
leverages the powerful ortho-directing effect of the acetamido group in a Friedel-Crafts-type
reaction, specifically the Fries rearrangement.

Synthesis Workflow Diagram
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Step 1: N-Acetylation

@-Bromoaniline)

Acetic Anhydride,
Glacial Acetic Acid

(N-(4-bromophenyl)acetamideg
. J

Anhydrous AICls,
Nitrobenzene, 140°C

Step 2: Fries Rearrangement

N-(2-acetyl-4-bromophenyl)acetamide

Click to download full resolution via product page

Caption: Two-step synthesis of the target compound from 4-bromoaniline.

Step 1: Synthesis of N-(4-bromophenyl)acetamide

Causality: This initial step protects the amine and transforms it into an ortho-, para-directing
acetamido group. Acetic anhydride is an efficient and clean acetylating agent.

Protocol:

e In a 250 mL round-bottom flask, dissolve 10.0 g (58.1 mmol) of 4-bromoaniline in 30 mL of
glacial acetic acid.

e With magnetic stirring, add 6.5 mL (69.7 mmol, 1.2 eq) of acetic anhydride dropwise to the
solution.

e Heat the reaction mixture to 100°C and maintain for 1 hour.
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Allow the mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold
water with vigorous stirring.

The white precipitate of N-(4-bromophenyl)acetamide will form. Isolate the solid by vacuum
filtration.

Wash the solid product with cold water (3 x 50 mL) to remove residual acid.

Dry the product in a vacuum oven at 60°C. The expected yield is typically >95%.

Step 2: Fries Rearrangement to N-(2-acetyl-4-
bromophenyl)acetamide

Causality: The Fries rearrangement is an intramolecular electrophilic aromatic substitution

where an acyl group from a phenolic ester (or, in this case, an anilide) migrates to the aromatic

ring, catalyzed by a Lewis acid. The acetamido group directs the migrating acetyl group

primarily to the ortho position, as the para position is blocked by the bromine atom. Anhydrous

aluminum chloride (AICIs) is the standard Lewis acid catalyst.

Protocol:

Set up: Assemble a flame-dried 250 mL three-neck flask equipped with a reflux condenser, a
nitrogen inlet, and a magnetic stirrer.

Catalyst Addition: Under a nitrogen atmosphere, add 18.0 g (135 mmol, ~2.5 eq) of
anhydrous aluminum chloride to 50 mL of nitrobenzene (solvent).

Substrate Addition: Slowly add 11.6 g (54.2 mmol) of the N-(4-bromophenyl)acetamide
prepared in Step 1. The addition may be exothermic.

Reaction: Heat the mixture to 140°C and maintain this temperature for 3 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC).

Quenching: Cool the reaction vessel in an ice bath. Very slowly and cautiously, pour the
reaction mixture onto a mixture of 200 g of crushed ice and 50 mL of concentrated
hydrochloric acid. (Caution: Exothermic and evolution of HCI gas).
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o Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic
(nitrobenzene) layer.

o Extract the aqueous layer with ethyl acetate (3 x 75 mL).

o Combine all organic layers, wash with saturated sodium bicarbonate solution, then with
brine.

e Dry the organic phase over anhydrous sodium sulfate (Na=S0a), filter, and remove the
solvent under reduced pressure.

 Purification: The crude product can be purified by column chromatography on silica gel or by
recrystallization from a suitable solvent system like ethanol/water to yield N-(2-acetyl-4-
bromophenyl)acetamide as a solid.

Spectroscopic Characterization Profile (Predicted)

For unambiguous identification, the following spectroscopic data are predicted based on the
molecular structure.

Table 2: Predicted Spectroscopic Data
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Technique Predicted Features

0 ~8.5-9.0 ppm (broad s, 1H, -NH-), 4 ~7.5-8.0
1H NMR (CDCls, 400 MHz) ppm (m, 3H, Ar-H), & ~2.6 ppm (s, 3H, -
COCHSs), 6 ~2.2 ppm (s, 3H, -NHCOCHSs)

0 ~200 ppm (Ar-C=0), d ~169 ppm (NH-C=0), 6
13C NMR (CDCls, 100 MHz) ~115-140 ppm (Ar-C), & ~30 ppm (Ar-COCH:s),
0 ~25 ppm (NHCOCH:S3)

v ~3300 (N-H stretch), ~1680 (Aryl ketone C=0
stretch), ~1660 (Amide | C=0 stretch), ~1580
(Amide Il N-H bend), ~1520 (Aromatic C=C
stretch), ~820 (C-Br stretch)

IR Spectroscopy (KBr, cm™1)

M+ peaks at m/z 255 and 257 in an approximate
Mass Spectrometry (EI) 1:1 ratio (due to 7°Br and 1Br isotopes). Key

fragments from loss of acetyl groups.

Chemical Reactivity and Applications

N-(2-acetyl-4-bromophenyl)acetamide is a trifunctional molecule, offering several avenues
for further chemical modification:

» Ketone Group: The aryl ketone can undergo reductions (e.g., with NaBHa4) to form a
secondary alcohol, participate in condensation reactions (e.g., aldol, Wittig), or be converted
into other functional groups.

» Amide Group: The amide linkage is stable but can be hydrolyzed under strong acidic or basic
conditions to reveal the free amine, N-(2-acetyl-4-bromophenyl)amine.

e Aromatic Ring: The bromine atom is a versatile handle for cross-coupling reactions (e.g.,
Suzuki, Heck, Sonogashira), enabling the introduction of complex carbon skeletons. This
makes the molecule an excellent building block for synthesizing novel pharmaceutical agents
and functional materials.

Safety and Handling
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While a specific Material Safety Data Sheet (MSDS) for N-(2-acetyl-4-
bromophenyl)acetamide is not widely available, data from structurally similar compounds like
4'-bromoacetanilide suggest that it should be handled with care.[5]

e Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system.[5] May be
harmful if swallowed or inhaled.

o Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear
standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

o Storage: Store in a cool, dry place away from strong oxidizing agents.[6]

This guide provides a robust framework for understanding and utilizing N-(2-acetyl-4-
bromophenyl)acetamide. By combining computed data with established synthetic
methodologies and chemical principles, researchers can confidently incorporate this valuable
intermediate into their discovery and development workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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